molecular formula C18H24N2O5S B2641642 N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899968-36-6

N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B2641642
CAS RN: 899968-36-6
M. Wt: 380.46
InChI Key: JDPUKIUUYJLEND-UHFFFAOYSA-N
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Description

N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide, also known as compound X, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure makes it a valuable tool for studying various biological processes and diseases.

Scientific Research Applications

Heterocyclization Research

The compound can be used in heterocyclization research. Heterocyclization of similar compounds has been studied, and these compounds have been found to react with 2-bromoethyl acetate to give corresponding halogen substitution products .

Biological Activities

Benzo-fused O,N-heterocycles, which this compound is a part of, exhibit various biological activities . They are used as polymer additives , and their metal complexes have also been reported .

Inhibiting Biochemical Processes in Cells

Some arene-fused oxazocines, which this compound could potentially form, are capable of inhibiting biochemical processes in cells .

Antithrombotic Agents

Some arene-fused oxazocines are antithrombotic agents . This suggests that this compound could potentially be used in the development of new antithrombotic drugs.

Analgesic Agents and Central Nervous System Modulators

Some arene-fused oxazocines are analgesic agents and central nervous system modulators . This suggests potential applications of this compound in pain management and neurological research.

Photocatalytic Oxygenation

The compound could potentially be used in photocatalytic oxygenation research. Similar compounds have been used in studies of photocatalytic oxygenation of cyclohexene .

properties

IUPAC Name

N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c21-18(15-6-7-16-17(12-15)25-13-24-16)19-10-11-26(22,23)20-9-8-14-4-2-1-3-5-14/h4,6-7,12,20H,1-3,5,8-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPUKIUUYJLEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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